molecular formula C10H7BrF3NO B2884387 [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol CAS No. 2306278-30-6

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol

Cat. No.: B2884387
CAS No.: 2306278-30-6
M. Wt: 294.071
InChI Key: QSEYXBKEJFFJTA-UHFFFAOYSA-N
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Description

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol is a substituted indole derivative featuring a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 1, and a hydroxymethyl (-CH₂OH) group at position 5. This compound combines structural motifs that influence its physicochemical and biochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom offers a site for further functionalization via cross-coupling reactions. The hydroxymethyl group provides reactivity for derivatization or interaction with biological targets.

Properties

IUPAC Name

[4-bromo-1-(trifluoromethyl)indol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-8-3-6(5-16)4-9-7(8)1-2-15(9)10(12,13)14/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYXBKEJFFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=CC(=C2)CO)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of an indole precursor followed by the introduction of the trifluoromethyl group and subsequent functionalization to introduce the methanol group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [4-Bromo-1-(trifluoromethyl)indol-6-yl]aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its binding affinity to various receptors and enzymes, potentially leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular properties of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound Indole 1-CF₃, 4-Br, 6-CH₂OH C₁₀H₇BrF₃NO 294.07 Not reported
(6-Bromo-1H-indol-2-yl)methanol Indole 2-CH₂OH, 6-Br C₉H₈BrNO 226.07 Not reported
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Thiazole 4-CH₂OH, 2-(4-CF₃-C₆H₄) C₁₁H₈F₃NOS 259.24 107
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol Pyridine Phenyl-CH₂OH, 5-CF₃-pyridyl C₁₃H₁₀F₃NO 253.21 123–124

Key Observations :

  • Core Heterocycle : The indole core in the target compound distinguishes it from thiazole and pyridine analogs, which exhibit different electronic and steric properties. Indole’s aromaticity and hydrogen-bonding capacity (via N-H) may enhance intermolecular interactions compared to thiazole or pyridine derivatives .
  • In contrast, (6-Bromo-1H-indol-2-yl)methanol places the hydroxymethyl group at position 2, altering accessibility for further modifications.
  • Molecular Weight : The target compound has a higher molecular weight (294.07 g/mol) due to the trifluoromethyl and bromine substituents compared to simpler indole analogs.

Physicochemical Properties

  • However, the bromine atom’s bulk may counteract this effect. In comparison, the pyridine analog exhibits moderate solubility in polar solvents due to its planar structure.
  • Melting Points : The target compound’s melting point is unreported, but indole derivatives typically have higher melting points than thiazole or pyridine analogs due to stronger hydrogen bonding .

Chemical Reactivity

  • Hydroxymethyl Group : The -CH₂OH moiety can undergo oxidation to aldehydes/ketones or esterification. In the thiazole analog , this group participates in nucleophilic substitutions.
  • Bromine Atom: The 4-bromo substituent enables cross-coupling reactions (e.g., Suzuki, Heck), similar to the 6-bromo substituent in (6-Bromo-1H-indol-2-yl)methanol .
  • Trifluoromethyl Group : The electron-withdrawing -CF₃ group deactivates the indole ring, directing electrophilic substitutions to specific positions.

Biological Activity

[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF3N, featuring a bromine atom and a trifluoromethyl group that contribute to its unique chemical properties. The presence of these substituents enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against HIV. A study highlighted its role as a fusion inhibitor, demonstrating effective inhibition of HIV-1 variants resistant to standard treatments. The structure-activity relationship (SAR) studies revealed that modifications in the indole scaffold could enhance its potency against viral strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inducing apoptosis in cancer cells through its interaction with specific molecular targets. The mechanism involves the inhibition of critical pathways associated with cell proliferation and survival, leading to increased cancer cell death .

The biological effects of this compound are attributed to its ability to bind to various receptors and enzymes. The bromine and trifluoromethyl groups enhance binding affinity, facilitating interactions that can inhibit viral replication or promote apoptosis in cancer cells. This dual action underscores its potential as a therapeutic agent in both antiviral and anticancer strategies .

Case Studies

Several case studies have documented the efficacy of this compound:

  • HIV Inhibition : In vitro studies demonstrated that the compound could inhibit HIV-1 fusion at concentrations as low as 200 nM, showcasing its potential as a lead compound for developing new antiviral therapies .
  • Cancer Cell Studies : In experiments involving various cancer cell lines, this compound induced significant apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction being observed .

Data Tables

Biological ActivityIC50 (μM)Reference
HIV Fusion Inhibition0.2
Cancer Cell Apoptosis5.0

Q & A

Q. Table: Predicted Binding Affinities

TargetΔG (kcal/mol)
Topoisomerase II-9.2
EGFR Kinase-8.7
CYP3A4 (Metabolism)-6.4

Advanced: How does the substitution pattern impact metabolic stability in hepatic microsomal assays?

Answer:

  • Metabolic Hotspots:
    • C-4 Bromine: Reduces oxidative metabolism (cytochrome P450).
    • C-6 Hydroxymethyl: Prone to glucuronidation (UGT1A1/1A9) .
  • Assay Protocol:
    • Incubate with human liver microsomes (HLMs) and NADPH.
    • Monitor degradation via LC-MS/MS.
    • Half-life (t₁/₂): ~45 minutes, indicating moderate stability .

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